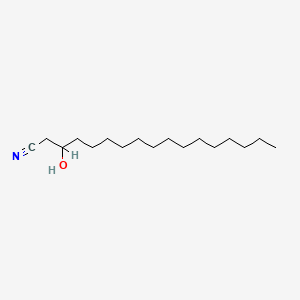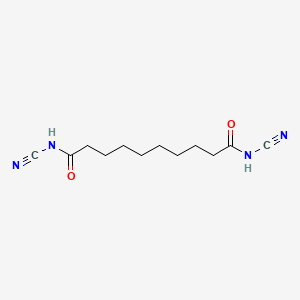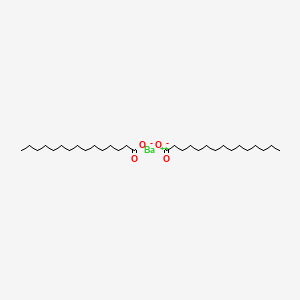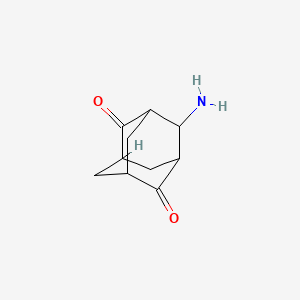
3-Hydroxyheptadecanonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxyheptadecanonitrile is an organic compound with the molecular formula C17H33NO It is a nitrile derivative of heptadecanoic acid, featuring a hydroxyl group at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyheptadecanonitrile typically involves the hydroxylation of heptadecanonitrile. One common method is the catalytic hydrogenation of heptadecanoic acid to produce heptadecanonitrile, followed by hydroxylation using appropriate reagents such as hydrogen peroxide or osmium tetroxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxyheptadecanonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 3-Ketoheptadecanonitrile or 3-Carboxyheptadecanonitrile.
Reduction: 3-Hydroxyheptadecanamine.
Substitution: 3-Haloheptadecanonitrile.
Applications De Recherche Scientifique
3-Hydroxyheptadecanonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxyheptadecanonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups enable it to participate in hydrogen bonding and nucleophilic reactions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyheptadecanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
Heptadecanonitrile: Lacks the hydroxyl group.
3-Hydroxyhexadecanonitrile: Shorter carbon chain by one carbon atom.
Uniqueness
3-Hydroxyheptadecanonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct reactivity and potential for diverse applications. Its specific structure allows for targeted interactions in chemical and biological systems, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
40165-84-2 |
|---|---|
Formule moléculaire |
C17H33NO |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
3-hydroxyheptadecanenitrile |
InChI |
InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18/h17,19H,2-15H2,1H3 |
Clé InChI |
BLGMYVKUAPVISO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















